N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
CAS No.:
VCID: VC20559751
Molecular Formula: C23H19ClFN3O3S
Molecular Weight: 471.9 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide -](/images/structure/VC20559751.png)
Description |
N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound featuring a thieno[3,2-d]pyrimidine moiety. This compound is notable for its structural complexity, which includes a 4-chlorophenyl group and a 2-fluorobenzyl substituent. The presence of an acetamide functional group enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology. SynthesisThe synthesis of N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide likely involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core and subsequent substitution reactions to introduce the 4-chlorophenyl and 2-fluorobenzyl groups. Applications
Interaction StudiesInteraction studies could focus on understanding how this compound interacts with biological targets, such as enzymes or receptors. This would involve techniques like molecular docking and in vitro assays. Comparison with Similar Compounds
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Product Name | N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide | ||||||||||||
Molecular Formula | C23H19ClFN3O3S | ||||||||||||
Molecular Weight | 471.9 g/mol | ||||||||||||
IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | ||||||||||||
Standard InChI | InChI=1S/C23H19ClFN3O3S/c24-17-7-5-15(6-8-17)9-11-26-20(29)14-27-19-10-12-32-21(19)22(30)28(23(27)31)13-16-3-1-2-4-18(16)25/h1-8,10,12H,9,11,13-14H2,(H,26,29) | ||||||||||||
Standard InChIKey | LRCCRKMKJMYJHA-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCC4=CC=C(C=C4)Cl)F | ||||||||||||
PubChem Compound | 49807909 | ||||||||||||
Last Modified | Aug 15 2024 |
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